molecular formula C9H10N4O B13062253 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one

3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one

Cat. No.: B13062253
M. Wt: 190.20 g/mol
InChI Key: UNPXJLOKJSOYMU-UHFFFAOYSA-N
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Description

3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one is a heterocyclic compound that features both pyrazole and dihydropyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one typically involves multi-step reactions starting from commercially available precursors. One common route includes the formation of the pyrazole ring followed by the construction of the dihydropyridine ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one can undergo various chemical reactions including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved in these effects are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-2-methylphenol
  • 5-Amino-1-methyl-1H-pyrazol-3-ol

Uniqueness

Compared to similar compounds, 3-(5-Amino-1-methyl-1H-pyrazol-3-yl)-1,4-dihydropyridin-4-one is unique due to its specific combination of pyrazole and dihydropyridine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

3-(5-amino-1-methylpyrazol-3-yl)-1H-pyridin-4-one

InChI

InChI=1S/C9H10N4O/c1-13-9(10)4-7(12-13)6-5-11-3-2-8(6)14/h2-5H,10H2,1H3,(H,11,14)

InChI Key

UNPXJLOKJSOYMU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CNC=CC2=O)N

Origin of Product

United States

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